![molecular formula C13H19NO B037940 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 111342-09-7](/img/structure/B37940.png)
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as PMA-2, is a psychoactive compound that belongs to the amphetamine family. It is a synthetic drug that is chemically similar to MDMA (3,4-methylenedioxymethamphetamine) and is often sold as a substitute for MDMA. PMA-2 is a potent stimulant that can cause hallucinations, hyperthermia, and other adverse effects.
Mécanisme D'action
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased activity in the central nervous system, leading to the stimulant effects of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one.
Biochemical and Physiological Effects
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to organ damage in the long term. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been shown to cause hallucinations, paranoia, and other adverse psychological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize and can be used as a tool to study the effects of amphetamines on the central nervous system. However, 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is a potent stimulant that can cause adverse effects in animal models. It is also not widely available and can be expensive to synthesize.
Orientations Futures
There are several future directions for research on 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one. One area of interest is the long-term effects of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one on the brain and other organs. Another area of interest is the development of new drugs based on the structure of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one that have fewer adverse effects. Finally, research on the potential therapeutic uses of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one and related compounds is also an area of interest.
Conclusion
In conclusion, 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is a synthetic drug that belongs to the amphetamine family. It is a potent stimulant that can cause hallucinations, hyperthermia, and other adverse effects. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has a number of advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one involves the reaction of 4-isobutylphenylacetone with ammonium acetate and methylamine. This reaction produces 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one as a white crystalline powder. The synthesis of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been used as a tool to study the mechanism of action of amphetamines and their effects on the brain.
Propriétés
Numéro CAS |
111342-09-7 |
|---|---|
Nom du produit |
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
2-amino-1-[4-(2-methylpropyl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8,14H2,1-3H3 |
Clé InChI |
MTHGEDVZIWECQK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)N |
Synonymes |
1-Propanone, 2-amino-1-[4-(2-methylpropyl)phenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









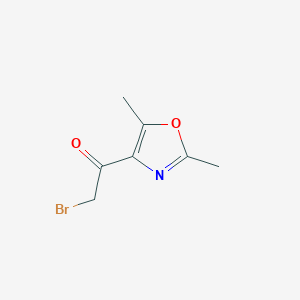
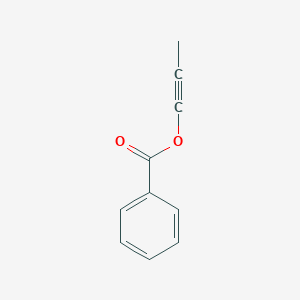
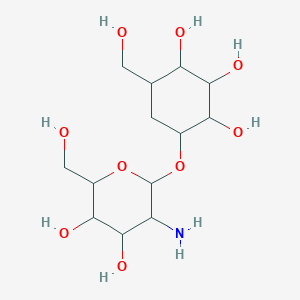
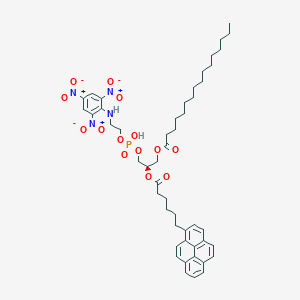
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
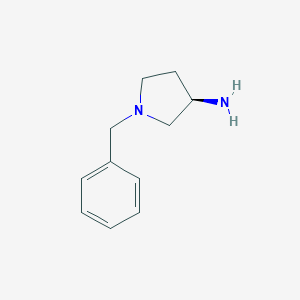
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)
